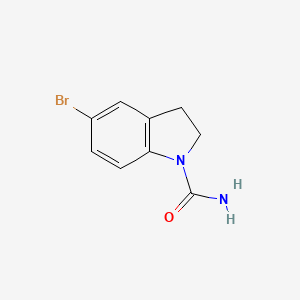
5-Bromo-2,3-dihydro-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with a bromine atom at the 5-position and a carboxamide group at the 1-position, exhibits unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
The synthesis of 1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- typically involves the following steps :
Condensation Reaction: The initial step involves the condensation of a suitable precursor with ethyl pyruvate.
Cyclization: The resultant product undergoes cyclization to form ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation: The ester is then benzylated using 4-chlorobenzyl chloride.
Hydrolysis: Finally, the benzylated ester is hydrolyzed to yield the desired carboxamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities, making it valuable for biological studies.
Medicine: It is investigated for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- involves its interaction with specific molecular targets and pathways . The compound binds to multiple receptors and enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- can be compared with other indole derivatives, such as :
1H-Indole, 2,3-dihydro-: Lacks the bromine and carboxamide groups, resulting in different chemical properties and biological activities.
5-Bromoindole-3-carboxaldehyde: Contains a carboxaldehyde group instead of a carboxamide group, leading to different reactivity and applications.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the carboxamide derivative.
The uniqueness of 1H-Indole-1-carboxamide, 5-bromo-2,3-dihydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOTVBRYYKEKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488737 |
Source


|
| Record name | 5-Bromo-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90488737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-28-1 |
Source


|
| Record name | 5-Bromo-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90488737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













